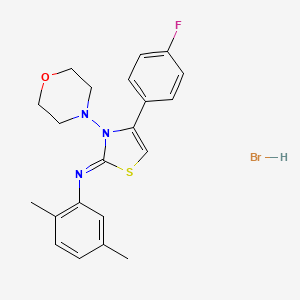

(Z)-N-(4-(4-fluorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide

Description

(Z)-N-(4-(4-Fluorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide is a structurally complex heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group, a morpholine ring, and a 2,5-dimethylaniline moiety. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-(4-fluorophenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3OS.BrH/c1-15-3-4-16(2)19(13-15)23-21-25(24-9-11-26-12-10-24)20(14-27-21)17-5-7-18(22)8-6-17;/h3-8,13-14H,9-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCZRDQLVSHESF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N=C2N(C(=CS2)C3=CC=C(C=C3)F)N4CCOCC4.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A. 3-Chloro-N-Phenyl-Phthalimide ()

- Core Structure : Contains a phthalimide ring with chloro and phenyl substituents.

- Key Differences: Lacks the thiazole and morpholine moieties present in the target compound.

B. 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-Thiones ()

- Core Structure : Triazole ring with sulfonyl and fluorophenyl groups.

- Key Differences : The triazole system (vs. thiazole in the target compound) and sulfonyl substituents (vs. morpholine) alter electronic and steric properties. IR data (C=S stretching at 1247–1255 cm⁻¹, NH bands at 3278–3414 cm⁻¹) confirm tautomeric stability, a feature that may differ in the target compound due to its hydrobromide salt .

C. N-(4-(4-Fluorofenil)-5-Formil-6-Izopropilpirimidin-2-Yl)-N-Metilmetansulfonamid ()

- Core Structure : Pyrimidine ring with fluorophenyl and sulfonamide groups.

- Key Differences: The pyrimidine core and sulfonamide substituent contrast with the thiazole-morpholine system.

Marketed and Herbal Comparators ()

- Saw Palmetto : A herbal remedy with proposed anti-androgenic effects, structurally unrelated but functionally compared to finasteride. Unlike the target compound, its mechanism remains unclear, highlighting the need for rigorous pharmacological validation of synthetic derivatives .

Q & A

Q. What synthetic methodologies are most effective for preparing (Z)-N-(4-(4-fluorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide?

Answer: The synthesis involves multi-step heterocyclic chemistry. Key steps include:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux (e.g., THF/H2O mixtures, as in ).

- Morpholine incorporation : Nucleophilic substitution or ring-opening reactions using morpholine derivatives (analogous to and ).

- Stereochemical control : Use of Z-selective conditions (e.g., low-temperature crystallization or chiral auxiliaries) to stabilize the (Z)-isomer.

- Salt formation : Reaction with hydrobromic acid to yield the hydrobromide salt, followed by recrystallization for purity ().

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Thiazole formation | NaIO₄ in THF/H₂O, 24h | ~80% | >95% | |

| Hydrobromide salt | HBr in EtOH, 0°C | 75% | >98% |

Q. How can researchers confirm the stereochemical configuration (Z vs. E) of this compound?

Answer:

- Nuclear Overhauser Effect (NOE) NMR : Measure spatial proximity of protons on the thiazole and aniline moieties (e.g., NOE between morpholine and fluorophenyl groups).

- X-ray crystallography : Resolve crystal structures to unambiguously assign the Z-configuration (similar to , which analyzes dihedral angles).

- Computational modeling : Density Functional Theory (DFT) calculations to compare energy minima of Z and E isomers (as in ).

Advanced Research Questions

Q. What strategies mitigate degradation of the hydrobromide salt under varying pH and temperature conditions?

Answer:

- Stability studies : Accelerated degradation testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring ().

- pH optimization : Buffered solutions (pH 4–6) minimize hydrolysis of the thiazole ring.

- Lyophilization : Improves long-term stability by reducing hygroscopicity (common for hydrobromide salts; ).

Q. Key Finding :

| Condition | Degradation Products Identified | Mitigation Strategy |

|---|---|---|

| pH > 7 | Thiazole ring-opening derivatives | Use citrate buffer (pH 5) |

| High humidity | Hydroscopic clumping | Lyophilize with trehalose |

Q. How can computational models predict structure-activity relationships (SAR) for analogs of this compound?

Answer:

- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina.

- QSAR modeling : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with bioactivity ( highlights trifluoromethyl group impacts).

- ADMET prediction : Tools like SwissADME assess metabolic stability and permeability ( uses frontier orbital theory for reactivity).

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Answer:

Q. Example Impurity Profile :

| Impurity | RT (min) | m/z | Source |

|---|---|---|---|

| Des-fluoro analog | 12.3 | 348.1 | Synthesis intermediate |

| Oxidized morpholine | 15.8 | 362.2 | Storage degradation |

Q. How do solvent polarity and reaction temperature influence the Z/E isomer ratio during synthesis?

Answer:

- Polar solvents (DMF, DMSO) : Favor Z-isomer via stabilization of transition-state dipole interactions.

- Low temperature (0–5°C) : Kinetic control favors Z-configuration ( used THF at 0°C for similar compounds).

- Additives : Crown ethers or ionic liquids improve selectivity by coordinating intermediates ().

Q. Data from Analogous Systems :

| Solvent | Temperature (°C) | Z:E Ratio |

|---|---|---|

| DMF | 25 | 85:15 |

| THF | 0 | 92:8 |

| Toluene | 80 | 70:30 |

Q. What spectroscopic techniques are critical for characterizing this compound’s solid-state vs. solution-phase behavior?

Answer:

- Solid-state NMR : Resolves polymorphic forms ().

- FT-IR : Identifies hydrogen bonding in crystals (e.g., N-H stretching at 3300 cm⁻¹).

- UV-Vis in different solvents : Solvatochromism reveals π→π* transitions influenced by solvent polarity ().

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

Answer:

- Standardize protocols : Use USP/Ph. Eur. methods for solubility determination ().

- Control crystallinity : Amorphous vs. crystalline forms significantly affect solubility (use XRD for verification).

- Document excipients : Surfactants or co-solvents (e.g., PEG-400) may artificially enhance solubility ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.